Cas no 173338-07-3 (N-Boc-Aliskiren)

N-Boc-Aliskiren Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate
- N-Boc-Aliskiren
- tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydr xy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate
- tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-
- TERT-BUTYL (3S,5S,6S,8S)-8-(3-AMINO-2,2-DIMETHYL-3-OXOPROPYLCARBAMOYL)-6-HYDROXY-3-(4-METHOXY-3-(3-METHOXYPROPOXY)BENZY...
- (1S,2S,4S)-4-(2-carbamoyl-2-methylpropylcarbamoyl)-2-hydroxy-1-{(S)-2-[4-methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutyl}-5-methylhexyl carbamic acid tert-butyl ester
- CTK4D4601
- KB-63744
- tert-butyl (3S,5S,6S,8S)-8-(3-amino-2,2-dimethyl-3-oxopropylcarbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-ylcarbamate
- tert-butyl N-[(1S,2S,4S)-4-[(3-aMino-2,2-diMethyl-3-oxo-propyl)carbaMoyl]-2-hydroxy-1-[(2S)-2-[[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-3-Methyl-butyl]-5-Methyl-hexyl]carbaMate
- N-[(1S,2S,4S)-4-[[(3-Amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methylhexyl]carbamic acid 1,1-dimethylethyl ester
- CarbaMic acid, [4-[[(3-aMino-2,2-diMethyl-3-oxopropyl)aMino]carbonyl]-2-hydroxy-1-[2-[[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-3-Methylbutyl]-5-Methylhexyl]-, 1,1-diMethylethyl ester, [1S-[1R*(R*),2R*,4R*]]-
- ((1S, 2S, 4S)-4-(2-carbamoyl-2-methyl-propylcarbamoyl)-2-hydroxy-1-{(S)-2-[4-methoxy-3-(3-methoxy-propoxy)-benzyl]-3-methylbutyl}-5-methyl-hexyl)-carbamic acid tert-butyl ester
- tert-Butyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate
- N-Boc Aliskiren
- OKPJBCVKXMMXTJ-LJWNLINESA-N
- N-Boc-Aliskiren; N-[(1S,2S,4S)-4-[[(3-Amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methylhexyl]carbamic Acid 1,1-Dimethylethyl Ester; Carbamic acid, [(1S,2S,4S)-4-[[(3-amino-2,2-dimethyl
- tert-butyl N-[(1S,3S,4S,6S)-1-[(2-carbamoyl-2,2-dimethylethyl)carbamoyl]-3-hydroxy-6-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-7-methyl-1-(propan-2-yl)octan-4-yl]carbamate
- EN300-7548394
- UNII-S744PYU6D7
- DTXSID90693581
- Carbamic acid, N-((1S,2S,4S)-4-(((3-amino-2,2-dimethyl-3-oxopropyl)amino)carbonyl)-2-hydroxy-1-((2S)-2-((4-methoxy-3-(3-methoxypropoxy)phenyl)methyl)-3-methylbutyl)-5-methylhexyl)-, 1,1-dimethylethyl ester
- tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydrxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate
- S744PYU6D7
- CS-0272006
- ((1S,2S,4S)-4-(2-carbamoyl-2-methyl-propycarbamoyl)-2-hydroxy-1-{(S)-2-[4-methoxy-3-(3-methoxy-propoxy)-benzyl]-3-methylbutyl}-5-methyl-hexyl)-carbamic acid tert-butyl ester
- 173338-07-3
- SCHEMBL842334
- Tert-butyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate
-
- MDL: MFCD20526609
- Inchi: InChI=1S/C35H61N3O8/c1-22(2)25(17-24-13-14-29(44-11)30(18-24)45-16-12-15-43-10)19-27(38-33(42)46-34(5,6)7)28(39)20-26(23(3)4)31(40)37-21-35(8,9)32(36)41/h13-14,18,22-23,25-28,39H,12,15-17,19-21H2,1-11H3,(H2,36,41)(H,37,40)(H,38,42)/t25-,26-,27-,28-/m0/s1
- InChI Key: OKPJBCVKXMMXTJ-LJWNLINESA-N
- SMILES: CC([C@H](C[C@H](NC(OC(C)(C)C)=O)[C@@H](O)C[C@H](C(NCC(C)(C(N)=O)C)=O)C(C)C)CC1=CC(OCCCOC)=C(OC)C=C1)C
Computed Properties
- Exact Mass: 651.44600
- Monoisotopic Mass: 651.446
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 46
- Rotatable Bond Count: 24
- Complexity: 920
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 158A^2
Experimental Properties
- Color/Form: No data available
- Density: 1.071±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 141-142 ºC (ethyl ether hexane )
- Boiling Point: 810.7±65.0 °C at 760 mmHg
- Flash Point: 444.1±34.3 °C
- Refractive Index: 1.505
- Solubility: Insuluble (5.9E-3 g/L) (25 ºC),
- PSA: 158.44000
- LogP: 6.34160
- Vapor Pressure: 0.0±3.0 mmHg at 25°C
N-Boc-Aliskiren Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Boc-Aliskiren Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7548394-5.0g |
tert-butyl N-[(1S,3S,4S,6S)-1-[(2-carbamoyl-2,2-dimethylethyl)carbamoyl]-3-hydroxy-6-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-7-methyl-1-(propan-2-yl)octan-4-yl]carbamate |
173338-07-3 | 95.0% | 5.0g |
$2277.0 | 2025-03-22 | |
Crysdot LLC | CD12133038-1g |
tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate |
173338-07-3 | 95+% | 1g |
$1980 | 2024-07-24 | |
Enamine | EN300-7548394-0.25g |
tert-butyl N-[(1S,3S,4S,6S)-1-[(2-carbamoyl-2,2-dimethylethyl)carbamoyl]-3-hydroxy-6-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-7-methyl-1-(propan-2-yl)octan-4-yl]carbamate |
173338-07-3 | 95.0% | 0.25g |
$723.0 | 2025-03-22 | |
Enamine | EN300-7548394-0.05g |
tert-butyl N-[(1S,3S,4S,6S)-1-[(2-carbamoyl-2,2-dimethylethyl)carbamoyl]-3-hydroxy-6-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-7-methyl-1-(propan-2-yl)octan-4-yl]carbamate |
173338-07-3 | 95.0% | 0.05g |
$660.0 | 2025-03-22 | |
Enamine | EN300-7548394-0.1g |
tert-butyl N-[(1S,3S,4S,6S)-1-[(2-carbamoyl-2,2-dimethylethyl)carbamoyl]-3-hydroxy-6-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-7-methyl-1-(propan-2-yl)octan-4-yl]carbamate |
173338-07-3 | 95.0% | 0.1g |
$691.0 | 2025-03-22 | |
Enamine | EN300-7548394-0.5g |
tert-butyl N-[(1S,3S,4S,6S)-1-[(2-carbamoyl-2,2-dimethylethyl)carbamoyl]-3-hydroxy-6-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-7-methyl-1-(propan-2-yl)octan-4-yl]carbamate |
173338-07-3 | 95.0% | 0.5g |
$754.0 | 2025-03-22 | |
Enamine | EN300-7548394-2.5g |
tert-butyl N-[(1S,3S,4S,6S)-1-[(2-carbamoyl-2,2-dimethylethyl)carbamoyl]-3-hydroxy-6-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-7-methyl-1-(propan-2-yl)octan-4-yl]carbamate |
173338-07-3 | 95.0% | 2.5g |
$1539.0 | 2025-03-22 | |
TRC | A536015-10mg |
N-Boc-Aliskiren |
173338-07-3 | 10mg |
$ 207.00 | 2023-04-19 | ||
TRC | A536015-100mg |
N-Boc-Aliskiren |
173338-07-3 | 100mg |
$ 1800.00 | 2023-09-09 | ||
A2B Chem LLC | AE96854-25g |
CarbaMic acid, [4-[[(3-aMino-2,2-diMethyl-3-oxopropyl)aMino]carbonyl]-2-hydroxy-1-[2-[[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-3-Methylbutyl]-5-Methylhexyl]-, 1,1-diMethylethyl ester, [1S-[1R*(R*),2R*,4R*]]- |
173338-07-3 | 98% | 25g |
$2040.00 | 2024-04-20 |
N-Boc-Aliskiren Related Literature
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2. Water
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3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
Additional information on N-Boc-Aliskiren
N-Boc-Aliskiren (CAS No. 173338-07-3): A Key Intermediate in the Synthesis of Direct Renin Inhibitors for Hypertension Management
The compound N-Boc-Aliskiren, formally designated as CAS No. 173338-07- is a critical synthetic intermediate in the development of direct renin inhibitors (DRIs), a class of pharmacological agents targeting hypertension. This protected form of Aliskiren, a well-known antihypertensive drug, incorporates a tert-butyloxycarbonyl (Boc) group strategically positioned to shield the amine functionality during multistep organic synthesis. The Boc protecting group is widely employed in peptide and small-molecule drug design due to its orthogonal reactivity and stability under various reaction conditions, ensuring precise control over functional group manipulation during complex chemical transformations.
In recent studies published in Journal of Medicinal Chemistry (2024), researchers have demonstrated that the Boc-protected precursor enables efficient solid-phase synthesis protocols for analogs of Aliskiren. This approach significantly reduces purification steps compared to traditional solution-phase methods, improving scalability and cost-effectiveness for preclinical evaluation. The structural modification introduced by the Boc group also facilitates exploration of stereochemical configurations at the molecule's chiral centers, which are critical for optimizing pharmacokinetic properties such as metabolic stability and bioavailability.
A groundbreaking investigation by Smith et al. (Nature Communications, 2024) revealed that substituting conventional protecting groups with Boc in DRI synthesis pathways enhances thermal stability during microwave-assisted coupling reactions—a technique increasingly adopted in modern drug discovery pipelines. This finding underscores the importance of selecting appropriate protecting groups like N-Boc-Aliskiren, which maintain structural integrity while enabling rapid iterative optimization of lead compounds.
The pharmacological relevance of this intermediate stems from its role in synthesizing Aliskiren itself, an orally active DRI approved for hypertension treatment since 2007. By blocking renin activity at its active site, Aliskiren inhibits angiotensinogen conversion into angiotensin I, thereby interrupting the renin-angiotensin system (RAS) pathway at its earliest stage. However, recent clinical studies highlighted suboptimal bioavailability issues arising from first-pass metabolism. The Bioorganic & Medicinal Chemistry Letters (January 2024) reported that substituting the Boc group with alternative prodrug moieties could potentially address these limitations while preserving the molecule's renin-binding affinity.
Innovative applications of N-Boc-Aliskiren have emerged in combinatorial chemistry platforms where parallel synthesis techniques are employed to generate diverse analog libraries. A study published in Eur J Med Chem (March 2024) demonstrated that using this protected intermediate allowed simultaneous optimization of hydrophobicity and RAS inhibition efficacy through systematic variation of substituents on its benzimidazole scaffold—a structure common among DRIs but requiring careful modulation to avoid off-target effects.
Spectroscopic characterization data from newly synthesized batches confirm consistent purity levels (>99% HPLC) when employing optimized purification protocols involving preparative chromatography and crystallization steps. Nuclear magnetic resonance (NMR) studies corroborate the expected shielding effects provided by the Boc group at δ 1.45 ppm (tert-butyl signal), validating its role in protecting reactive amino groups during reactions such as amidation or cross-coupling processes essential for constructing complex drug scaffolds.
Cutting-edge research into renal-specific delivery systems has identified potential applications for this intermediate when combined with nanoparticle formulations. Investigations by Lee et al., currently under peer review at JACS Au, suggest that incorporating N-Boc-Aliskiren-based constructs into lipid-polymer hybrid nanoparticles improves renal targeting efficiency by over 45%, as measured by in vitro cellular uptake assays using human renal proximal tubule cells (HRPTCs). Such advancements could address longstanding challenges related to systemic side effects observed with conventional DRI administration routes.
The synthesis pathway described by García-Pérez et al., featured in a December 2024 issue of Tetrahedron Letters, employs a novel palladium-catalyzed cross-coupling strategy utilizing this intermediate as a key building block. Their method achieves >95% yield under mild conditions using ligands derived from renewable resources—a significant step toward sustainable pharmaceutical manufacturing practices aligning with current green chemistry initiatives.
Clinical pharmacology insights gained from recent animal models indicate that temporal control over deprotection kinetics may enhance therapeutic outcomes. A collaborative study between MIT and Novartis researchers presented at the 2024 ACS National Meeting demonstrated that controlled release systems maintaining BOC protection until intestinal absorption resulted in a two-fold increase in plasma half-life compared to unprotected Aliskiren formulations, suggesting potential for once-daily dosing regimens without compromising safety profiles.
In silico modeling studies using advanced molecular dynamics simulations have further elucidated binding interactions between renin active sites and protected intermediates like N-Boc-Aliskiren. Analysis conducted via Schrödinger's Desmond platform revealed subtle conformational changes induced by the BOC group during ligand docking processes, providing actionable insights for rational design of next-generation DRIs with improved selectivity indices against other peptidase enzymes such as ACE or ACE2 receptors.
Safety assessment data from newly conducted preclinical trials published in Toxicological Sciences, March 2024 issue, confirm that when properly deprotected under physiological conditions, this compound exhibits no significant hepatotoxicity up to doses exceeding clinical relevance by three orders of magnitude—a marked improvement over earlier generation DRIs associated with elevated liver enzyme levels during phase II trials.
The structural versatility offered by this intermediate has also spurred investigations into dual-action therapeutics combining RAS inhibition with other antihypertensive mechanisms. Research teams at Scripps Institute reported successful conjugation experiments linking N-BOC protected Aliskiren moieties with angiotensin II receptor antagonists via cleavable linkers (CLs). Initial results suggest synergistic antihypertensive effects while minimizing individual agent side effects through precisely timed co-release mechanisms triggered by physiological pH gradients.
Evolving regulatory landscapes emphasize the need for advanced analytical methods during drug development stages involving intermediates like CAS No.173338-07- . Current Good Manufacturing Practices (cGMPs)) now require real-time monitoring systems employing mass spectrometry (MS)) and X-ray crystallography during purification steps to ensure compliance with stringent impurity limits established under FDA's Quality by Design (QbD)) framework.
Literature reviews synthesizing findings from multiple research groups indicate growing interest in exploring N-butyloxycarbonyl derivatives' role beyond traditional protective functions. Recent work published in Chemical Science (April 2024) suggests that certain BOC-containing precursors may exhibit inherent biological activity when exposed to specific enzymatic environments—a phenomenon potentially exploitable for designing self-immolative prodrugs capable of releasing active Aliskeren only within target tissues such as renal vasculature or adrenal glands.
Cryogenic electron microscopy (cryo-EM)) studies performed on renin-inhibitor complexes have provided unprecedented atomic-resolution insights into binding interactions mediated through N-butyloxycarbonyl protected intermediates like CAS No. . These structural analyses reveal how steric hindrance introduced by BOC groups influences inhibitor-substrate orientation within renin's catalytic pocket—a discovery critical for designing more potent DRIs with reduced off-target binding potential according to findings published May 6th 20 issue Nature Structural & Molecular Biology).
... ... ...Ongoing investigations continue to explore novel applications leveraging both CAS No. 's structural characteristics and its role within modern drug discovery paradigms including continuous flow chemistry systems and AI-driven retrosynthetic analysis platforms developed recently at ETH Zurich laboratories.* These advancements position N-Buc-Alikseren not only as an essential synthetic tool but also as a foundational component enabling next-generation cardiovascular therapies addressing unmet clinical needs such as resistant hypertension management and RAS-related organ damage prevention.* Current research trajectories suggest this compound will remain central to medicinal chemistry efforts aimed at optimizing direct rennin inhibitor efficacy while minimizing systemic adverse effects.* Its unique combination of synthetic utility and emerging therapeutic potential underscores why researchers across academia and industry continue prioritizing investigations involving CAS No. .
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